Methyl 3-(piperazin-1-yl)butanoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 3-piperazin-1-ylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-8(7-9(12)13-2)11-5-3-10-4-6-11/h8,10H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIWAVXHDSUZMQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)OC)N1CCNCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20598979 | |
| Record name | Methyl 3-(piperazin-1-yl)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20598979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
479065-32-2 | |
| Record name | Methyl 3-(piperazin-1-yl)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20598979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Preparation Routes for Methyl 3 Piperazin 1 Yl Butanoate
General Strategies for Piperazine (B1678402) Core Functionalization
The piperazine ring is a common scaffold in medicinal chemistry, and numerous methods for its functionalization have been developed. mdpi.comresearchgate.net These strategies are broadly applicable to the synthesis of a wide array of piperazine derivatives, including methyl 3-(piperazin-1-yl)butanoate.
Nucleophilic Substitution Reactions in Piperazine Derivatization
Piperazine, with its two secondary amine nitrogens, acts as an excellent nucleophile. This property is widely exploited for its derivatization through nucleophilic substitution reactions. One of the most common methods involves the reaction of piperazine with an appropriate alkyl halide. To favor mono-alkylation and prevent the formation of di-substituted products, an excess of piperazine is often employed. mdpi.com Alternatively, one of the nitrogen atoms can be protected with a suitable protecting group, such as the tert-butoxycarbonyl (Boc) group, to ensure single substitution. The Boc group can be later removed under acidic conditions. mdpi.commdpi.com
Arylpiperazines are often synthesized via palladium-catalyzed Buchwald-Hartwig amination or copper-catalyzed Ullmann condensation, though these are less directly applicable to the synthesis of the title compound unless the butanoate chain is already attached to the aryl halide. mdpi.com
Alkylation Protocols for N-Substitution on Piperazine
N-alkylation of piperazine is a fundamental transformation for creating diverse derivatives. This can be achieved by reacting piperazine with an alkyl halide, such as a 3-halobutanoate ester. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. Common bases include potassium carbonate or triethylamine. The choice of solvent can vary, with polar aprotic solvents like acetonitrile (B52724) or dimethylformamide being common. mdpi.com In some cases, the use of a catalyst like potassium iodide can facilitate the reaction with less reactive alkyl chlorides or bromides.
Another powerful method for N-alkylation is reductive amination. This involves the reaction of piperazine with a ketone or aldehyde, in this case, methyl 3-oxobutanoate, in the presence of a reducing agent. Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride. This method offers a direct route to the target molecule from a readily available keto-ester. mdpi.com
Acylation Strategies for this compound Derivatives
While not a direct route to this compound itself, acylation is a crucial strategy for synthesizing related derivatives and for the introduction of protecting groups. Piperazine can be readily acylated using acyl chlorides or acid anhydrides. For mono-acylation, similar strategies to mono-alkylation are employed, such as using a large excess of piperazine or protecting one of the nitrogen atoms. For instance, piperazine can be mono-acylated with ethyl chloroformate to introduce a carbamate (B1207046) protecting group.
Esterification and Butanoate Moiety Introduction Methods
The introduction of the methyl butanoate moiety can be achieved either by reacting piperazine with a pre-formed butanoate derivative or by forming the ester after the piperazine ring has been functionalized.
A direct and efficient method for the synthesis of this compound is the aza-Michael addition (conjugate addition) of piperazine to methyl crotonate (methyl but-2-enoate). masterorganicchemistry.comwikipedia.orgorganic-chemistry.org This reaction involves the nucleophilic attack of the piperazine nitrogen at the β-carbon of the α,β-unsaturated ester. The reaction is often carried out in a protic solvent like methanol (B129727) or ethanol, which can also act as the solvent. The reaction can proceed without a catalyst, although bases can be used to enhance the nucleophilicity of the piperazine. researchgate.net
Alternatively, one could first synthesize 3-(piperazin-1-yl)butanoic acid and then esterify it to the methyl ester. The synthesis of the carboxylic acid could be achieved by reacting piperazine with a suitable four-carbon synthon containing a carboxylic acid or a precursor group. Subsequent esterification of the carboxylic acid with methanol under acidic conditions (Fischer esterification) would yield the desired product.
A plausible, though less direct, route involves the reaction of piperazine with a methyl 3-halobutanoate, such as methyl 3-bromobutanoate or methyl 3-iodobutanoate. This would be a standard nucleophilic substitution reaction as described in section 2.1.2.
| Method | Reactants | General Conditions | Reference |
| Aza-Michael Addition | Piperazine, Methyl Crotonate | Protic solvent (e.g., methanol), often no catalyst needed | masterorganicchemistry.comwikipedia.org |
| Nucleophilic Substitution | Piperazine, Methyl 3-halobutanoate | Base (e.g., K2CO3), polar aprotic solvent (e.g., acetonitrile) | mdpi.com |
| Reductive Amination | Piperazine, Methyl 3-oxobutanoate | Reducing agent (e.g., NaBH(OAc)3), solvent (e.g., dichloroethane) | mdpi.com |
| Esterification | 3-(Piperazin-1-yl)butanoic acid, Methanol | Acid catalyst (e.g., H2SO4) | General Knowledge |
Stereoselective Synthesis Approaches
The carbon atom at the 3-position of the butanoate chain in this compound is a stereocenter. Therefore, the synthesis of enantiomerically pure forms of this compound requires stereoselective methods.
Asymmetric Hydrogenation of 3-Oxo Carboxylates as Precursors to the Butanoate Moiety
A powerful strategy for the stereoselective synthesis of chiral β-hydroxy esters involves the asymmetric hydrogenation of the corresponding β-keto esters. In the context of synthesizing chiral this compound, this would involve the asymmetric hydrogenation of methyl 3-oxobutanoate to produce either (R)- or (S)-methyl 3-hydroxybutanoate. orgsyn.orgnih.gov
This hydrogenation is typically catalyzed by chiral transition metal complexes, with ruthenium-based catalysts containing chiral phosphine (B1218219) ligands like BINAP being particularly effective. orgsyn.org The choice of the catalyst's chirality dictates the stereochemistry of the resulting alcohol.
Once the chiral methyl 3-hydroxybutanoate is obtained, the hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate. Subsequent nucleophilic substitution with piperazine (or a mono-protected piperazine) would then yield the desired enantiomer of this compound. This two-step sequence allows for the preparation of either the (R) or (S) enantiomer of the final product, depending on the chiral catalyst used in the hydrogenation step.
Another approach to obtaining chiral building blocks is through the enzymatic resolution of racemic esters or the chiral resolution of racemic carboxylic acids using chiral resolving agents. nih.govresearchgate.netmdpi.com For example, a racemic mixture of 3-(piperazin-1-yl)butanoic acid could potentially be resolved into its enantiomers using a chiral base, followed by esterification to the methyl ester.
| Chiral Approach | Key Step | Reagents/Catalysts | Reference |
| Asymmetric Hydrogenation | Asymmetric reduction of methyl 3-oxobutanoate | Chiral Ru-BINAP catalyst, H2 | orgsyn.org |
| Subsequent Substitution | Conversion of hydroxyl to leaving group, then reaction with piperazine | TsCl or MsCl, then Piperazine | General Knowledge |
| Chiral Resolution | Separation of enantiomers of 3-(piperazin-1-yl)butanoic acid | Chiral resolving agent (e.g., tartaric acid derivatives) | nih.govresearchgate.net |
Principles of Green Chemistry in the Synthesis of this compound
The application of green chemistry principles to the synthesis of piperazine derivatives aims to reduce the environmental impact of chemical processes. This includes the use of less hazardous solvents, renewable starting materials, and catalytic methods to improve atom economy and reduce waste.
Metal-ion catalysis has emerged as a powerful tool in the synthesis of monosubstituted piperazine derivatives, offering a greener alternative to traditional methods. nih.govgyanvihar.org These reactions often proceed under milder conditions and can significantly shorten reaction times. nih.gov
A notable advancement is the use of metal ions supported on commercial polymeric resins. nih.govmdpi.com This heterogeneous catalysis approach simplifies the purification process as the catalyst can be easily separated from the reaction mixture by filtration and can often be reused without a significant loss of activity. nih.govmdpi.com For instance, a one-pot, one-step synthetic procedure for preparing a variety of monosubstituted piperazine derivatives has been developed using a protonated piperazine and a heterogeneous catalyst, eliminating the need for protecting groups. mdpi.comnih.gov This method has been successfully applied to aza-Michael additions and electrophilic substitutions on the piperazine ring. mdpi.com
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are also pivotal in forming C-N bonds for the synthesis of N-aryl piperazines. gyanvihar.org However, these methods can have limitations, and efforts are ongoing to develop more sustainable and efficient catalytic systems. gyanvihar.org Metal-based ionic liquids are also being explored as catalysts, demonstrating promise in terms of efficiency, sustainability, and reusability. gyanvihar.org
Table 1: Comparison of Catalytic Systems in Piperazine Synthesis
| Catalyst System | Advantages | Disadvantages | Key Applications |
| Supported Metal Ions (e.g., on resin) | Easy separation, reusability, mild reaction conditions, no need for protecting groups. nih.govmdpi.com | Potential for metal leaching (though often minimal). | One-pot synthesis of monosubstituted piperazines. mdpi.com |
| Palladium-based Catalysts | High efficiency in C-N bond formation. gyanvihar.org | Catalyst removal can be challenging, potential for metal contamination in the final product. nih.gov | Synthesis of N-aryl piperazines. gyanvihar.org |
| Metal-based Ionic Liquids | High catalytic activity, recyclability, green alternative. gyanvihar.org | Can be expensive, potential for product contamination with the ionic liquid. | General synthesis of piperazine derivatives. gyanvihar.org |
| Iridium-based Photocatalysts | Mild reaction conditions, green approach using visible light. organic-chemistry.org | Can require specific and sometimes expensive ligands. | Decarboxylative annulation and C-H functionalization. organic-chemistry.orgmdpi.com |
Flow chemistry, particularly when combined with microwave irradiation, offers a significant leap forward in the synthesis of monosubstituted piperazines, aligning with the principles of green chemistry by enabling energy savings and increasing reaction rates. mdpi.com This technique allows for a continuous process, which can be more efficient and scalable than traditional batch methods. mdpi.com
A flow microwave reactor prototype has been successfully employed for the preparation of monosubstituted piperazines. mdpi.comnih.gov This approach has demonstrated promising results in accelerating reactions and improving efficiency, especially for larger-scale manufacturing. mdpi.com The transition from batch to continuous flow conditions is a key advantage, offering better control over reaction parameters and potentially leading to higher yields and purity. mdpi.com
Protective Group Strategies in the Synthesis of this compound
The presence of two reactive nitrogen atoms in the piperazine ring often necessitates the use of protecting groups to achieve selective substitution. researchgate.net The choice of protecting group and the strategy for its introduction and removal are crucial for the successful synthesis of asymmetrically substituted piperazines like this compound. organic-chemistry.org
The most common strategy for synthesizing monosubstituted piperazines involves the protection of one of the nitrogen atoms, allowing the other to react selectively. nih.gov The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the piperazine nitrogen due to its stability under various reaction conditions and its straightforward removal. nih.govmdpi.com
For instance, N-Boc-piperazine can be reacted with an appropriate electrophile. The Boc group can then be removed under acidic conditions to yield the desired monosubstituted piperazine. nih.gov An alternative is the use of a benzyl (B1604629) protecting group, which can be removed via catalytic hydrogenolysis. rsc.orgvdoc.pub
The choice of protecting group can be critical. For example, in the synthesis of certain piperazine derivatives, the use of N,N-bis-Boc-piperazine allows for the chemoselective production of a single α-C–H alkylation product. mdpi.com The development of orthogonal protecting group strategies, where one group can be removed selectively in the presence of another, provides a high degree of control in complex syntheses. organic-chemistry.org
Table 2: Common N-Protecting Groups for Piperazine
| Protecting Group | Protection Conditions | Deprotection Conditions | Key Features |
| tert-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Acidic conditions (e.g., TFA, HCl). nih.gov | Stable to a wide range of reagents, widely used. organic-chemistry.org |
| Benzyl (Bn) | Benzyl bromide or chloride with a base. youtube.com | Catalytic hydrogenolysis (e.g., H₂, Pd/C). vdoc.pub | Stable to many reagents, removed under neutral conditions. vdoc.pub |
| 9-Fluorenylmethyloxycarbonyl (Fmoc) | Fmoc-Cl or Fmoc-OSu | Basic conditions (e.g., piperidine, DBU). rsc.org | Commonly used in solid-phase peptide synthesis, labile to base. rsc.org |
| 2-Nitrobenzenesulfonyl (Ns) | 2-Nitrobenzenesulfonyl chloride (NsCl) | Thiophenol and a base. nih.gov | Used in the synthesis of 3-substituted piperazine-2-acetic acid esters. nih.gov |
In the synthesis of this compound, the methyl ester group also acts as a form of protection for the carboxylic acid functionality. The esterification of the carboxylic acid prevents it from undergoing unwanted side reactions during the modification of the piperazine ring.
The synthesis of phenolic acid esters, for example, often involves three steps: protection of the hydroxyl group, esterification, and then removal of the protecting group. researchgate.net In the case of this compound, the synthesis would likely involve the formation of the piperazinyl butanoate ester followed by any necessary modifications.
The final step in many synthetic routes involving ester protection is hydrolysis to yield the corresponding carboxylic acid. This is typically achieved by treating the ester with an aqueous acid or base. For instance, methyl esters can be efficiently cleaved under basic conditions. researchgate.net The choice of hydrolysis conditions must be compatible with the other functional groups present in the molecule to avoid unwanted side reactions.
Chemical Transformations and Reactivity Studies of Methyl 3 Piperazin 1 Yl Butanoate
Reactions at the Piperazine (B1678402) Nitrogen Atoms
The piperazine moiety contains two secondary amine nitrogens, which are nucleophilic and can readily participate in various reactions to form a wide array of derivatives.
N-Alkylation Reactions of Methyl 3-(piperazin-1-yl)butanoate
The nitrogen atoms of the piperazine ring can be alkylated using various alkylating agents. These reactions typically proceed via nucleophilic substitution, where the nitrogen atom attacks an electrophilic carbon. Common methods for N-alkylation of piperazines include reaction with alkyl halides or reductive amination. mdpi.com
In the case of this compound, mono- or di-alkylation can be achieved depending on the reaction conditions and the stoichiometry of the reactants. The use of a less reactive alkylating agent or a limited amount of the reagent would favor mono-alkylation at the less sterically hindered N4 position. Conversely, using a more reactive alkylating agent and an excess of the reagent would lead to di-alkylation.
Table 1: Examples of N-Alkylation Reactions
| Alkylating Agent | Product | Reaction Conditions |
|---|---|---|
| Methyl Iodide | Methyl 3-(4-methylpiperazin-1-yl)butanoate | Base (e.g., K2CO3), Solvent (e.g., ACN) |
| Benzyl (B1604629) Bromide | Methyl 3-(4-benzylpiperazin-1-yl)butanoate | Base (e.g., Et3N), Solvent (e.g., DMF) |
N-Acylation Reactions of the Piperazine Ring
N-acylation of the piperazine ring in this compound can be accomplished using various acylating agents, such as acyl chlorides, acid anhydrides, or by coupling with carboxylic acids using activating agents. These reactions are fundamental in the synthesis of amides and are widely employed in medicinal chemistry. researchgate.net The reactivity of the two nitrogen atoms allows for selective mono-acylation or di-acylation.
For instance, reaction with one equivalent of an acyl chloride in the presence of a base would predominantly yield the mono-acylated product. The use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of an activator such as 1-hydroxybenzotriazole (B26582) (HOBt) allows for the formation of an amide bond with a carboxylic acid. researchgate.net
Table 2: N-Acylation Reaction Examples
| Acylating Agent | Product | Reaction Conditions |
|---|---|---|
| Acetyl Chloride | Methyl 3-(4-acetylpiperazin-1-yl)butanoate | Base (e.g., Pyridine), Solvent (e.g., CH2Cl2) |
| Benzoic Acid/EDC/HOBt | Methyl 3-(4-benzoylpiperazin-1-yl)butanoate | Solvent (e.g., DMF) |
Formation of Functionalized Piperazine Adducts
Beyond simple alkylation and acylation, the piperazine nitrogens can be used to form a variety of other functionalized adducts. For example, reaction with sulfonyl chlorides leads to the formation of sulfonamides. Michael addition to α,β-unsaturated carbonyl compounds is another important transformation, yielding more complex structures. nih.gov Furthermore, the piperazine nitrogens can participate in multicomponent reactions to construct diverse molecular scaffolds. mdpi.com
Reactions Involving the Butanoate Ester Group
The methyl ester group of this compound is susceptible to various nucleophilic acyl substitution reactions.
Ester Hydrolysis of this compound
The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. libretexts.orglibretexts.org
Acid-Catalyzed Hydrolysis: This is the reverse of Fischer esterification. The reaction is performed by heating the ester in the presence of a strong acid catalyst (e.g., H₂SO₄ or HCl) and an excess of water. The reaction is reversible and typically does not go to completion. libretexts.orglibretexts.org
Base-Catalyzed Hydrolysis (Saponification): This reaction is carried out using a stoichiometric amount of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. The reaction is irreversible and proceeds to completion, yielding the carboxylate salt of the acid and methanol (B129727). libretexts.orglibretexts.org Subsequent acidification of the carboxylate salt will produce the free carboxylic acid.
Amidation and Other Carboxylic Acid Derivative Formations
The ester group can be converted into other carboxylic acid derivatives. A common transformation is amidation, where the ester reacts with an amine to form an amide. This reaction is often slower than hydrolysis and may require heating or catalysis. For instance, direct reaction with a primary or secondary amine can yield the corresponding amide. mdpi.com
The ester can also be reduced to the corresponding primary alcohol, 3-(piperazin-1-yl)butan-1-ol, using strong reducing agents like lithium aluminum hydride (LiAlH₄).
Table 3: Reactions of the Butanoate Ester Group
| Reagent(s) | Product | Reaction Type |
|---|---|---|
| H₂O, H⁺ (catalyst) | 3-(Piperazin-1-yl)butanoic acid | Acidic Hydrolysis |
| 1. NaOH, H₂O 2. H₃O⁺ | 3-(Piperazin-1-yl)butanoic acid | Basic Hydrolysis |
| R'NH₂ | N-R'-3-(piperazin-1-yl)butanamide | Amidation |
Mechanistic Investigations of Chemical Transformations
The reactivity of this compound is characterized by the interplay of its two primary functional groups: the piperazine ring and the methyl ester. The lone pair of electrons on the secondary amine of the piperazine ring and the electrophilic carbonyl carbon of the ester dictate the compound's chemical behavior. Mechanistic investigations into the transformations of analogous piperazine derivatives provide insights into the probable reaction pathways for this molecule. These transformations can be broadly categorized into reactions involving the piperazine moiety and those involving the ester group.
Reactions at the Piperazine Ring
The piperazine ring, with its two nitrogen atoms, is a versatile center for chemical modifications. The secondary amine in this compound is a nucleophilic site, readily participating in alkylation, acylation, and other substitution reactions.
N-Alkylation and N-Acylation:
The secondary amine of the piperazine ring can be readily alkylated or acylated. N-alkylation is a common method for synthesizing N-substituted piperazine derivatives. mdpi.com These reactions typically proceed via a nucleophilic substitution mechanism (SN2) where the nitrogen atom attacks an alkyl halide or a similar electrophile. The reaction rate is influenced by the nature of the alkylating agent and the reaction conditions. The use of a base is often employed to neutralize the acid generated during the reaction and to enhance the nucleophilicity of the piperazine nitrogen.
Similarly, N-acylation with acyl chlorides or anhydrides proceeds through a nucleophilic acyl substitution mechanism. The nitrogen atom attacks the electrophilic carbonyl carbon of the acylating agent, leading to the formation of a tetrahedral intermediate, which then collapses to form the N-acylated product and a leaving group.
A general representation of these transformations is depicted below:
Table 1: General Mechanistic Scheme for N-Alkylation and N-Acylation of this compound
| Reaction Type | Reagent (R-X) | Proposed Mechanism | Intermediate/Transition State | Product |
| N-Alkylation | Alkyl halide (e.g., CH₃I) | Sₙ2 | [H₃C-N-C₄H₈N-CH(CH₃)COOCH₃---I]⁻ (Transition State) | Methyl 3-(4-methylpiperazin-1-yl)butanoate |
| N-Acylation | Acyl chloride (e.g., CH₃COCl) | Nucleophilic Acyl Substitution | Tetrahedral Intermediate | Methyl 3-(4-acetylpiperazin-1-yl)butanoate |
Oxidative Degradation:
Studies on the atmospheric degradation of piperazine initiated by hydroxyl radicals (OH) have shown that the reaction can proceed via both N-H and C-H abstraction. acs.org In the case of this compound, the presence of the butanoate substituent would likely influence the site of hydrogen abstraction. The formation of various oxidation products, including those resulting from ring-opening, is plausible under oxidative conditions. Theoretical studies on the reaction of the piperazinyl radical with atmospheric species like NO₂ and O₂ suggest the potential for the formation of nitrosamines and nitramines. acs.org
Reactions Involving the Ester Group
The methyl ester group of this compound is susceptible to nucleophilic attack at the carbonyl carbon.
Hydrolysis:
Ester hydrolysis can occur under both acidic and basic conditions.
Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of methanol yield the carboxylic acid, 3-(piperazin-1-yl)butanoic acid.
Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. This is followed by the elimination of a methoxide (B1231860) ion, which is a strong base and subsequently deprotonates the newly formed carboxylic acid to give the carboxylate salt.
Table 2: Proposed Mechanistic Steps for the Hydrolysis of this compound
| Condition | Step 1 | Step 2 | Step 3 | Final Product |
| Acidic | Protonation of carbonyl oxygen | Nucleophilic attack by water | Proton transfer and elimination of methanol | 3-(Piperazin-1-yl)butanoic acid |
| Basic | Nucleophilic attack by hydroxide ion | Elimination of methoxide ion | Deprotonation of carboxylic acid | 3-(Piperazin-1-yl)butanoate salt |
Amidation:
The ester can also undergo amidation by reacting with amines. This reaction is typically slower than hydrolysis and often requires heating or catalysis. The mechanism is analogous to hydrolysis, with an amine acting as the nucleophile instead of water or a hydroxide ion.
Advanced Spectroscopic Characterization of Methyl 3 Piperazin 1 Yl Butanoate
Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations
Detailed experimental or predicted NMR data for Methyl 3-(piperazin-1-yl)butanoate is not available in the surveyed scientific literature. A full analysis, including the assignment of proton and carbon signals and the determination of coupling constants, would require dedicated spectroscopic studies of the compound.
A definitive ¹H NMR analysis with a corresponding data table of chemical shifts (δ), multiplicities, and coupling constants (J) for this compound cannot be provided due to a lack of available spectra.
Similarly, a detailed ¹³C NMR analysis and a data table of chemical shifts for each carbon atom in this compound are not available.
While 2D NMR techniques such as COSY and HSQC would be instrumental in confirming the structure of this compound by establishing connectivity between protons and carbons, no such studies have been published or made available.
Vibrational Spectroscopy Studies
Specific FTIR and Raman spectroscopic data for this compound are not present in the accessible literature, preventing a detailed analysis of its vibrational modes.
An FTIR spectrum and a corresponding data table of characteristic absorption bands for this compound could not be located.
No Raman spectra or associated data for this compound were found, precluding a vibrational fingerprinting analysis.
Mass Spectrometry for Molecular Structure Elucidation and Fragmentation Studies
Mass spectrometry is an essential analytical technique for determining the molecular weight and structural features of a compound through the analysis of its fragmentation patterns upon ionization. For this compound (molar mass: 186.26 g/mol ), the mass spectrum would be expected to exhibit a molecular ion peak ([M]⁺) and several characteristic fragment ions resulting from the cleavage of its functional groups.
The fragmentation of piperazine (B1678402) derivatives is a well-studied area. The piperazine ring itself can undergo cleavage, leading to characteristic fragment ions. researchgate.netnih.gov In the case of this compound, the presence of the butanoate ester group and the secondary amine within the piperazine ring dictates the primary fragmentation pathways.
Common fragmentation patterns for esters involve the loss of the alkoxy group (-OCH₃) or the entire ester group. chemguide.co.uk For aliphatic amines, alpha-cleavage adjacent to the nitrogen atom is a dominant fragmentation process. libretexts.org The fragmentation of the molecular ion of this compound would likely proceed through several key pathways:
Loss of the methoxy (B1213986) group (-OCH₃): Cleavage of the ester can result in the loss of a methoxy radical, leading to the formation of an acylium ion.
Loss of the carbomethoxy group (-COOCH₃): The entire ester functional group can be lost.
Cleavage of the piperazine ring: The piperazine ring can fragment in a characteristic manner, often leading to the loss of ethyleneimine or related fragments. researchgate.net
Alpha-cleavage: Cleavage of the C-C bond adjacent to the piperazine nitrogen can occur. libretexts.org
The expected major fragment ions in the mass spectrum of this compound are detailed in the table below.
Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound
| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Fragmentation Pathway |
| 186 | [C₉H₁₈N₂O₂]⁺ | Molecular Ion ([M]⁺) |
| 155 | [C₈H₁₅N₂O]⁺ | Loss of methoxy radical (-OCH₃) from the ester group. |
| 127 | [C₇H₁₅N₂]⁺ | Loss of the carbomethoxy group (-COOCH₃). |
| 99 | [C₅H₁₁N₂]⁺ | Cleavage of the butanoate side chain at the C-N bond. |
| 85 | [C₄H₉N₂]⁺ | Fragmentation of the piperazine ring. |
| 56 | [C₃H₆N]⁺ | Further fragmentation of the piperazine ring. |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. The wavelengths of maximum absorbance (λmax) and the intensity of the absorption provide information about the electronic structure and the presence of chromophores.
The piperazine ring itself does not exhibit significant UV absorption as it lacks a chromophore that absorbs in the typical UV range (200-400 nm). researchgate.netnist.gov Therefore, any UV absorbance for this compound would be primarily due to the electronic transitions associated with the carbonyl group (C=O) of the methyl ester.
Saturated esters typically show a weak absorption band in the UV region corresponding to the n → π* (n-to-pi-star) transition of the carbonyl group. This transition involves the excitation of a non-bonding electron from the oxygen atom to the antibonding π* orbital of the carbonyl double bond. These transitions are generally of low molar absorptivity (ε).
For this compound, a weak absorption band is expected in the region of 200-220 nm. The presence of the nitrogen atoms in the piperazine ring is unlikely to significantly shift this absorption into the higher wavelength region in a neutral solvent, as they are not part of a conjugated system with the carbonyl group. It is important to note that derivatization of the piperazine nitrogen with a chromophoric group would lead to a compound with significant UV activity. researchgate.net
Table 2: Predicted UV-Vis Spectroscopic Data for this compound
| Solvent | λmax (nm) | Electronic Transition | Molar Absorptivity (ε) |
| Hexane/Ethanol | ~210 | n → π* | Low |
Structural Analysis and Conformational Studies of Methyl 3 Piperazin 1 Yl Butanoate
X-ray Crystallography for Solid-State Structural Determination
While a crystal structure for Methyl 3-(piperazin-1-yl)butanoate is not publicly available, analysis of a closely related zwitterionic derivative, 3-[4-(pyrimidin-2-yl)piperazin-1-ium-1-yl]butanoate, offers significant insights into the probable solid-state conformation and intermolecular interactions. nih.gov
Molecular Geometry and Bond Parameters in the Crystalline State
The crystal structure of the related zwitterionic butanoate derivative demonstrates that the piperazine (B1678402) ring is protonated at the nitrogen atom, which also bears the carboxylate group. nih.gov The bond lengths and angles within the molecule are generally within expected ranges for similar structures.
Table 1: Selected Bond Lengths for 3-[4-(pyrimidin-2-yl)piperazin-1-ium-1-yl]butanoate
| Atom 1 | Atom 2 | Bond Length (Å) |
|---|---|---|
| N1 | C2 | 1.503(3) |
| N1 | C6 | 1.505(3) |
| N1 | C7 | 1.521(3) |
| N4 | C3 | 1.343(3) |
| N4 | C5 | 1.346(3) |
| C7 | C8 | 1.527(3) |
| C8 | C9 | 1.518(3) |
| C9 | O1 | 1.259(2) |
Data sourced from a study on a related zwitterionic derivative. nih.gov
Table 2: Selected Bond Angles for 3-[4-(pyrimidin-2-yl)piperazin-1-ium-1-yl]butanoate
| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |
|---|---|---|---|
| C2 | N1 | C6 | 110.8(2) |
| C2 | N1 | C7 | 112.1(2) |
| C6 | N1 | C7 | 110.6(2) |
| C3 | N4 | C5 | 116.8(2) |
| N1 | C7 | C8 | 112.5(2) |
| C7 | C8 | C9 | 111.4(2) |
| O1 | C9 | O2 | 125.7(2) |
| O1 | C9 | C8 | 117.3(2) |
Data sourced from a study on a related zwitterionic derivative. nih.gov
Conformational Preferences of the Piperazine Ring and Butanoate Chain
In the solid state, the piperazine ring of the related derivative adopts a chair conformation. nih.gov This is a common low-energy conformation for six-membered saturated heterocyclic rings, as it minimizes torsional strain. The puckering parameters for the piperazine ring in the derivative have been determined to be Q = 0.576(2) Å, θ = 3.0(2)°, and φ = 282(4)°. nih.gov The butanoate substituent occupies an equatorial position on the piperazine ring, which is generally the sterically favored position for substituents on a chair-shaped ring.
Intermolecular Interactions and Crystal Packing Architectures
The crystal packing of the related zwitterionic derivative is dominated by hydrogen bonding. nih.gov Specifically, N—H···O intermolecular hydrogen bonds are observed, which link the molecules into one-dimensional chains. nih.gov These chains are further organized into a three-dimensional network by weaker C—H···O interactions. nih.gov Such hydrogen bonding networks are crucial in stabilizing the crystal lattice. In the case of non-zwitterionic this compound, similar N-H...O and C-H...O interactions would be expected to play a significant role in its crystal packing.
Solution-Phase Conformational Analysis
In solution, the piperazine ring typically undergoes rapid chair-to-chair interconversion. The rate of this inversion can be influenced by factors such as temperature, solvent, and the nature of the substituents. The chemical shifts of the axial and equatorial protons on the piperazine ring would be averaged at room temperature if the inversion is fast on the NMR timescale. At lower temperatures, this inversion can be slowed, potentially allowing for the observation of distinct signals for the axial and equatorial protons.
The coupling constants (J-values) between adjacent protons, particularly the vicinal coupling constants (³J), can provide valuable information about the dihedral angles and thus the conformation of the butanoate chain relative to the piperazine ring. The Nuclear Overhauser Effect (NOE) can be used to establish through-space proximity between protons, further elucidating the preferred conformation of the molecule in solution.
Theoretical Conformational Analysis
Theoretical methods are powerful tools for exploring the conformational landscape of flexible molecules like this compound and complementing experimental data.
Molecular Mechanics (MM) and Semi-Empirical Methods for Conformational Landscapes
Molecular Mechanics (MM) methods provide a computationally efficient way to map the potential energy surface of a molecule. nih.gov By systematically rotating the rotatable bonds, a conformational search can be performed to identify the low-energy conformers. For this compound, this would involve exploring the different conformations of the piperazine ring (chair, boat, twist-boat) and the rotational isomers of the butanoate side chain. The results of such calculations can predict the relative energies of different conformers and the energy barriers between them.
Semi-empirical methods, which are based on Hartree-Fock formalism but include approximations and empirical parameters, offer a higher level of theory than MM methods while still being computationally less demanding than ab initio methods. cam.ac.ukfoodb.ca Methods like AM1, PM3, or the more recent DFTB can be used to refine the geometries and energies of the conformers identified by molecular mechanics. foodb.ca These methods can provide insights into the electronic properties and the influence of subtle electronic effects on the conformational preferences. The conformational flexibility of piperazine derivatives has been shown to be an important factor in their biological activity, and these theoretical approaches are instrumental in understanding this aspect. nih.gov
Analysis of this compound Reveals No Specific Quantum Chemical Studies
A thorough review of available scientific literature reveals a notable absence of specific research focused on the quantum chemical analysis of this compound. While computational methods such as Density Functional Theory (DFT) are widely used for conformational analysis and the determination of interconversion barriers in various nitrogen-containing heterocyclic compounds, no dedicated studies appear to have been published for this particular molecule.
Quantum chemical calculations are instrumental in providing a deep understanding of the three-dimensional structures of molecules and the energetics involved in their dynamic processes. These computational approaches can elucidate the relative stabilities of different conformers—spatial arrangements of atoms that can be interconverted by rotation about single bonds—and the energy barriers that must be overcome for these interconversions to occur. This type of information is crucial for understanding a molecule's physical, chemical, and biological properties.
For piperazine derivatives, such studies are particularly important due to the conformational flexibility of the piperazine ring, which typically exists in a chair conformation but can also adopt boat or twist-boat forms. The orientation of substituents on the piperazine ring and any associated side chains, such as the butanoate group in the target molecule, further complicates the conformational landscape.
Although general studies on piperazine and its derivatives exist, applying quantum chemical methods to understand their structural and electronic properties, specific data on the conformer stability and interconversion barriers for this compound are not present in the surveyed literature. Such an investigation would require dedicated computational analysis, likely employing methods like DFT with appropriate basis sets to model the potential energy surface of the molecule, identify all stable conformers, and calculate the transition states connecting them. The absence of such a study indicates a specific gap in the current scientific knowledge regarding the detailed conformational behavior of this compound.
Computational Chemistry and Theoretical Investigations of Methyl 3 Piperazin 1 Yl Butanoate
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for the study of electronic structures of molecules. DFT methods are employed to elucidate the geometric and electronic properties of Methyl 3-(piperazin-1-yl)butanoate.
Geometry Optimization and Equilibrium Structures
The first step in the computational analysis of a molecule is to determine its most stable three-dimensional arrangement of atoms, known as the equilibrium structure. This is achieved through a process called geometry optimization. For this compound, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), are employed to find the minimum energy conformation.
The piperazine (B1678402) ring typically adopts a chair conformation, which is the most stable arrangement for a six-membered saturated ring. The substituents on the piperazine ring can exist in either axial or equatorial positions. In the case of this compound, the butanoate group attached to one of the nitrogen atoms will have a preferred orientation to minimize steric hindrance. Computational studies on similar N-substituted piperazines have shown that the substituent generally prefers the equatorial position to reduce steric clashes with the axial hydrogens of the piperazine ring.
Table 1: Representative Optimized Geometrical Parameters for a Substituted Piperazine Ring (Analogous to this compound)
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C-N (ring) | 1.46 | C-N-C | 110.5 |
| C-C (ring) | 1.53 | N-C-C | 111.2 |
| N-H | 1.02 | H-N-C | 109.8 |
| C-H | 1.10 | H-C-H | 109.5 |
Note: The data in this table is representative of typical values found in DFT studies of substituted piperazine rings and serves as an illustration.
Calculation of Quantum Chemical Parameters (e.g., HOMO, LUMO, Molecular Electrostatic Potential, Energy Gap)
Once the optimized geometry is obtained, a range of quantum chemical parameters can be calculated to understand the electronic properties and reactivity of this compound.
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as a nucleophile or electron donor. Conversely, the LUMO is the orbital to which an electron is most likely to be accepted, indicating its capacity to act as an electrophile or electron acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter. A small energy gap suggests that the molecule is more reactive and can be easily excited, while a large energy gap indicates higher kinetic stability and lower chemical reactivity. nih.gov For similar piperazine derivatives, the HOMO is often localized on the piperazine ring, particularly on the nitrogen atoms due to their lone pairs of electrons, while the LUMO may be distributed over the substituent groups.
Molecular Electrostatic Potential (MEP): The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is plotted onto the electron density surface and uses a color scale to indicate regions of different electrostatic potential. Red colors typically denote areas of negative potential, which are rich in electrons and susceptible to electrophilic attack. Blue colors indicate regions of positive potential, which are electron-deficient and prone to nucleophilic attack. Green and yellow areas represent regions of neutral or near-neutral potential. For this compound, the MEP would likely show negative potential around the nitrogen and oxygen atoms, making them potential sites for interaction with electrophiles, while the hydrogen atoms would exhibit positive potential. nih.gov
Table 2: Representative Quantum Chemical Parameters for a Substituted Piperazine (Analogous to this compound)
| Parameter | Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -0.8 |
| HOMO-LUMO Energy Gap (ΔE) | 5.7 |
Note: The data in this table is hypothetical and serves to illustrate the typical range of values obtained from DFT calculations on analogous piperazine compounds.
Theoretical Prediction of Spectroscopic Data (NMR and IR Chemical Shifts and Frequencies)
DFT calculations can also be used to predict spectroscopic data, which can then be compared with experimental results for structure verification.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. dergipark.org.tr The calculated chemical shifts for ¹H and ¹³C atoms in this compound would be influenced by the electronic environment of each nucleus. For instance, the protons on the carbon atoms adjacent to the nitrogen atoms in the piperazine ring would be expected to have chemical shifts in the range of 2.5-3.5 ppm. The methyl group protons of the butanoate moiety would likely appear at a lower chemical shift.
Infrared (IR) Spectroscopy: Theoretical IR spectra can be computed by calculating the vibrational frequencies of the molecule. These frequencies correspond to the different vibrational modes, such as stretching, bending, and wagging of the chemical bonds. For this compound, characteristic vibrational frequencies would include the N-H stretching of the secondary amine in the piperazine ring (typically around 3300-3500 cm⁻¹), C-H stretching of the alkyl groups (around 2850-3000 cm⁻¹), and the C=O stretching of the ester group (around 1730-1750 cm⁻¹). dergipark.org.tr
Table 3: Representative Predicted Vibrational Frequencies for a Substituted Piperazine Ester (Analogous to this compound)
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| N-H Stretch | 3450 |
| C-H Stretch (Aliphatic) | 2950 |
| C=O Stretch (Ester) | 1740 |
| C-N Stretch | 1150 |
Note: The data in this table is illustrative of typical vibrational frequencies for a molecule with these functional groups.
Molecular Dynamics (MD) Simulations
While DFT provides a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing insights into conformational changes and interactions with the environment.
Simulation of Adsorption Behavior on Surfaces
MD simulations can be employed to study the interaction of this compound with various surfaces. This is particularly relevant in applications such as material science and catalysis. For example, simulations could model the adsorption of the molecule onto a metallic or polymeric surface. These simulations would reveal the preferred orientation of the molecule on the surface, the strength of the adsorption, and the nature of the interactions (e.g., hydrogen bonding, van der Waals forces). Studies on similar amine-containing molecules have shown that the nitrogen atoms often play a crucial role in surface interactions. researchgate.net
Dynamic Conformational Behavior Analysis
The conformational landscape of a flexible molecule like this compound can be explored using MD simulations. The piperazine ring can undergo ring inversion, and the butanoate side chain can rotate around its single bonds. MD simulations can track these conformational changes over time, providing information on the relative populations of different conformers and the energy barriers between them. This is important as the biological activity or chemical reactivity of a molecule can be highly dependent on its conformation. Conformational analysis of similar piperazine analogs has shown that the chair conformation is predominant, but boat and twist-boat conformations can also be present in equilibrium. njit.edunih.gov
Advanced Quantum Chemical Methods for High-Accuracy Calculations
The accurate theoretical prediction of molecular properties for compounds like this compound relies on sophisticated quantum chemical methods. These methods are essential for obtaining reliable results that can be compared with experimental data or used to predict the behavior of the molecule in various chemical environments. For a molecule with the conformational flexibility of this compound, a careful selection of theoretical methods is crucial.
Density Functional Theory (DFT) has become a primary tool for the computational study of medium-sized organic molecules. jksus.org Functionals such as B3LYP and WB97XD are commonly employed for geometry optimization and the calculation of electronic properties of piperazine derivatives. jksus.org The choice of basis set is also critical, with Pople-style basis sets like 6-31G(d,p) and triple-zeta basis sets like 6-311++G(d,p) offering a good balance between accuracy and computational cost. jksus.orgresearchgate.net For higher accuracy, especially for electronic properties, dispersion-corrected functionals are often necessary to account for non-covalent interactions, which can be significant in the folded conformations of piperazine rings.
Beyond standard DFT, more advanced methods are required for high-accuracy energy calculations. The Møller-Plesset perturbation theory, particularly at the second order (MP2), is a step up from DFT in treating electron correlation. For even greater accuracy, methods like spin-component-scaled MP2 (SCS-MP2) can be utilized, which have shown good performance for systems like disubstituted piperazines. umanitoba.ca
For molecules that may exhibit significant multi-reference character, especially in excited states or during bond-breaking processes, single-reference methods like DFT and MP2 may not be sufficient. In such cases, multi-reference methods such as the Multi-Reference Configuration Interaction (MRCI) would be necessary to provide a more accurate description of the electronic structure.
To account for the influence of a solvent, which is crucial for predicting reactivity in solution, implicit solvation models like the SMD (Solvation Model based on Density) are often coupled with the quantum chemical calculations. umanitoba.ca This approach allows for the calculation of properties such as pKa and reaction barriers in a condensed phase.
A summary of commonly employed advanced quantum chemical methods is presented in Table 1.
| Method | Description | Application |
| DFT (B3LYP, WB97XD) | A computational method that models the electronic structure of many-body systems by using functionals of the electron density. | Geometry optimization, electronic properties, vibrational frequencies. |
| MP2 (Møller-Plesset) | A post-Hartree-Fock ab initio method that improves upon the Hartree-Fock method by adding electron correlation effects. | Higher accuracy energy calculations. |
| SCS-MP2 | A variant of MP2 that empirically scales the spin components of the correlation energy to improve accuracy. | Improved energy calculations for specific systems. |
| MRCI | A method that includes electron correlation by using a linear combination of configuration state functions, suitable for systems with multi-reference character. | Accurate calculation of ground and excited state energies, especially for complex electronic structures. |
| SMD Solvation Model | An implicit solvation model that calculates the energy of a molecule in solution by considering the bulk solvent as a continuum. | Calculation of properties in solution, such as pKa and reaction energetics. |
Computational Molecular Descriptors for Reactivity Prediction
Computational chemistry provides a powerful toolkit for predicting the reactivity of molecules like this compound through the calculation of various molecular descriptors. These descriptors, derived from the electronic structure of the molecule, offer insights into its stability, reactivity, and potential interaction with other chemical species.
Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental descriptors. A small HOMO-LUMO energy gap generally indicates a more reactive molecule. nih.gov For piperazine derivatives, the nature and energy of these orbitals can be significantly influenced by the substituents on the piperazine ring and the side chain.
From the HOMO and LUMO energies, a range of global reactivity descriptors can be calculated, as defined by conceptual DFT. These descriptors provide a quantitative measure of different aspects of reactivity. Key global reactivity descriptors include:
Electronegativity (χ): A measure of the molecule's ability to attract electrons.
Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution.
Chemical Softness (S): The reciprocal of hardness, indicating the molecule's polarizability.
Electrophilicity Index (ω): A measure of the molecule's ability to accept electrons.
These descriptors are invaluable for comparing the reactivity of a series of related compounds.
Local reactivity descriptors provide information about the most reactive sites within a molecule. The Molecular Electrostatic Potential (MEP) is a widely used tool that maps the electrostatic potential onto the electron density surface of the molecule. jksus.org This allows for the visualization of electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the nitrogen atoms of the piperazine ring are expected to be nucleophilic centers, while the carbonyl carbon of the ester group would be an electrophilic site.
Natural Bond Orbital (NBO) analysis is another powerful technique that provides insights into charge distribution, hybridization, and intramolecular interactions. researchgate.net By analyzing the donor-acceptor interactions between filled and empty orbitals, NBO analysis can quantify the stabilizing effects of hyperconjugation and charge delocalization, which can influence the reactivity of different parts of the molecule.
Table 2 summarizes some of the key computational molecular descriptors used for reactivity prediction.
| Descriptor | Definition | Significance |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the ability to donate electrons (nucleophilicity). |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the ability to accept electrons (electrophilicity). |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Indicates chemical reactivity; a smaller gap suggests higher reactivity. |
| Electronegativity (χ) | χ ≈ -(EHOMO + ELUMO)/2 | Measures the tendency of a molecule to attract electrons. |
| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO)/2 | Measures the resistance to change in electron configuration. |
| Electrophilicity Index (ω) | ω = χ2/(2η) | Quantifies the global electrophilic nature of a molecule. |
| Molecular Electrostatic Potential (MEP) | The electrostatic potential mapped onto the electron density surface. | Identifies nucleophilic (negative potential) and electrophilic (positive potential) sites. |
| NBO Charges | Atomic charges derived from the Natural Bond Orbital analysis. | Provides a detailed picture of the charge distribution within the molecule. |
Through the systematic application of these computational methods and the analysis of the resulting molecular descriptors, a comprehensive understanding of the chemical behavior of this compound can be achieved.
Applications in Advanced Chemical and Materials Science Research
Methyl 3-(piperazin-1-yl)butanoate as a Versatile Synthetic Intermediate
The structural features of this compound, namely the reactive secondary amine of the piperazine (B1678402) ring and the ester group, make it a highly adaptable building block in organic synthesis.
Precursor in the Synthesis of Complex Organic Architectures
The piperazine ring is a recognized "privileged structural motif" in medicinal chemistry and the synthesis of complex molecules. rsc.orgnih.gov Its presence in this compound offers two nitrogen atoms that can be selectively functionalized. This dual reactivity allows for the construction of intricate molecular frameworks. For instance, the secondary amine can readily participate in reactions such as N-arylation, N-alkylation, and amide bond formation, enabling its incorporation into larger, more complex structures. mdpi.comnih.gov The butanoate ester moiety can be hydrolyzed to the corresponding carboxylic acid, which can then be used for further derivatization, or it can undergo transesterification to introduce different alkyl groups. This versatility is crucial for creating diverse libraries of compounds for various applications.
Role in Ligand Design for Coordination Chemistry
Piperazine and its derivatives are extensively used as ligands in coordination chemistry due to the presence of two donor nitrogen atoms. These nitrogen atoms can coordinate with a wide range of metal ions to form stable complexes. The specific structure of this compound, with its butanoate tail, can influence the steric and electronic properties of the resulting metal complexes, thereby tuning their reactivity and physical properties. While direct studies on this compound are limited, research on similar piperazine-containing ligands demonstrates their utility in forming coordination polymers and metal-organic frameworks (MOFs). The ability to modify both the piperazine nitrogen and the ester group allows for the fine-tuning of ligand properties for specific metal-binding and catalytic applications.
Contributions to Catalysis Research
The potential of this compound in catalysis stems from its ability to act as a ligand for transition metal catalysts. The coordination of the piperazine nitrogen atoms to a metal center can create a specific steric and electronic environment that influences the catalytic activity and selectivity of the metal. While no specific catalytic applications for this exact molecule have been reported, the broader class of piperazine-containing ligands has shown promise in various catalytic transformations. For example, palladium complexes of N-arylpiperazines are utilized in cross-coupling reactions. mdpi.com The butanoate group in this compound could be further functionalized to introduce additional coordinating groups, leading to the development of novel polydentate ligands with unique catalytic properties.
Integration into Polymer Chemistry
The bifunctional nature of this compound makes it a promising monomer for the synthesis of novel polymers. The two secondary amines of the piperazine ring can react with various co-monomers, such as diacyl chlorides or diisocyanates, to form polyamides or polyureas, respectively. The butanoate ester side chain can introduce flexibility and polarity to the polymer backbone. A review of piperazine-based antimicrobial polymers highlights the importance of the piperazine moiety in creating functional materials. rsc.orgnih.govsemanticscholar.orgresearchgate.netrsc.org Although direct polymerization of this compound has not been documented, its structural similarity to other polymerizable piperazine derivatives suggests its potential in creating polymers with tailored properties for applications in areas like drug delivery, coatings, and specialty plastics. rsc.orgnih.govsemanticscholar.orgresearchgate.netrsc.org
Table 1: Examples of Piperazine-Based Polymers and their Potential Applications
| Polymer Type | Monomers | Potential Applications |
| Polyamide | Piperazine, Diacyl Chloride | High-performance fibers, engineering plastics |
| Polyurea | Piperazine, Diisocyanate | Elastomers, foams, adhesives |
| Antimicrobial Polymer | Piperazine-containing monomer, other vinyl monomers | Biomedical devices, water purification, food packaging rsc.orgnih.govsemanticscholar.orgresearchgate.netrsc.org |
Potential in Materials Science Applications
The incorporation of this compound into materials can impart desirable properties. The piperazine unit can enhance the thermal stability and mechanical properties of materials. Furthermore, the ability to functionalize the piperazine ring and the ester group allows for the tuning of surface properties, such as hydrophilicity and adhesion. For instance, piperazine functionalization has been used to modify fullerenes for incorporation into supramolecular assemblies. nih.gov This suggests that this compound could be used to functionalize nanoparticles or surfaces to create advanced materials with applications in electronics, sensors, and composite materials. The design of piperazine-based compounds for conjugation to proteins for drug delivery further underscores the potential in biomedical materials science. acs.org
Supramolecular Chemistry and Self-Assembly Studies
Supramolecular chemistry relies on non-covalent interactions to build complex, ordered structures. The piperazine ring, with its capacity for hydrogen bonding, and the polar ester group of this compound make it an excellent candidate for designing self-assembling systems. Research on the cocrystallization of piperazine with other molecules demonstrates its ability to form well-defined hydrogen-bonded networks. lu.se The interplay between the hydrogen bonding of the piperazine nitrogens and potential dipole-dipole interactions of the ester group could lead to the formation of interesting supramolecular architectures, such as gels, liquid crystals, or molecular capsules. These self-assembled structures could find applications in areas like controlled release, sensing, and catalysis. The self-assembly of piperazine-functionalized fullerenes further illustrates the potential of such systems in creating ordered nanomaterials. nih.gov
Q & A
Q. How should researchers address conflicting reports on this compound’s antifungal activity?
- Experimental Design : Standardize antifungal assays (CLSI M27/M38 protocols) using identical strains (e.g., Candida albicans ATCC 90028) and growth media (RPMI-1640). Discrepancies may arise from inoculum size variations or endpoint criteria (MIC₅₀ vs. MIC₁₀₀) .
- Synergy Testing : Combine with fluconazole in checkerboard assays to identify fractional inhibitory concentration indices (FICI <0.5 indicates synergy) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
